molecular formula C22H22N4O4S2 B2569196 N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-13-3

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2569196
CAS RN: 941961-13-3
M. Wt: 470.56
InChI Key: DSPBWVCEPVTZRR-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study by Galushchinskiy, Slepukhin, and Obydennov (2017) provides insights into the crystal structures of similar (oxothiazolidin-2-ylidene)acetamides. While not directly analyzing the exact compound , their research into the crystal structures of related compounds contributes to understanding the structural framework and potential applications of such molecules in material science and pharmaceuticals (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis and Anticancer Properties

Yushyn, Holota, and Lesyk (2022) explored the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties, presenting a synthesis strategy that may be applicable for creating compounds with similar backbones to the one , highlighting the method's potential in drug discovery and development (Yushyn, Holota, & Lesyk, 2022).

COX Inhibitory Activity

Ertas et al. (2022) synthesized derivatives with a structure incorporating a 4-methoxyphenyl group, demonstrating strong inhibitory activity on the COX-2 enzyme. This research suggests the compound's framework may lend itself to the development of anti-inflammatory drugs, indicating the importance of structural moieties in achieving targeted biological activities (Ertas et al., 2022).

Anti-Microbial and Anti-Inflammatory Applications

Saravanan et al. (2010) synthesized novel thiazoles showing significant anti-bacterial and anti-fungal activities. These findings highlight the potential of thiazole derivatives, similar in structure to the compound , as leads in the development of new antimicrobial agents (Saravanan et al., 2010).

Selective β3-adrenergic Receptor Agonists

Maruyama et al. (2012) identified N-phenyl-(2-aminothiazol-4-yl)acetamides with potent agonistic activity against β3-adrenergic receptors, suggesting potential therapeutic applications in treating obesity and type 2 diabetes. The research emphasizes the significance of structural specificity in targeting receptor subtypes, which could be relevant for compounds with similar molecular frameworks (Maruyama et al., 2012).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-6-8-16(9-7-15)24-21(29)13-32-22-26-18(12-31-22)11-20(28)25-17-4-3-5-19(10-17)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPBWVCEPVTZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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